molecular formula C8H8BN3O2 B13990877 [3-(Triazol-2-yl)phenyl]boronic acid

[3-(Triazol-2-yl)phenyl]boronic acid

Cat. No.: B13990877
M. Wt: 188.98 g/mol
InChI Key: SLLYLKICDPPOPC-UHFFFAOYSA-N
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Description

[3-(Triazol-2-yl)phenyl]boronic acid is a sophisticated bifunctional reagent that combines the unique reactivity of a boronic acid with the strategic hydrogen-bonding capacity of a 1,2,3-triazole ring. This hybrid structure makes it a valuable building block in medicinal chemistry and chemical biology for the development of novel therapeutic agents and diagnostic tools. Its primary research value lies in the design and synthesis of enzyme inhibitors. Boronic acids are recognized as potent inhibitors of serine proteases, capable of forming reversible covalent complexes with active-site serine residues . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib, a proteasome inhibitor . Furthermore, boronic acid-triazole hybrids have been strategically developed as Boronic Acid Transition State Inhibitors (BATSIs) for β-lactamase enzymes, a major driver of bacterial antibiotic resistance . The boronic acid moiety mimics the transition state of β-lactam hydrolysis, while the triazole ring serves as a bioisostere for a phenyl ring, offering improved binding interactions and physicochemical properties . Beyond inhibition, this compound is an ideal scaffold for bioconjugation and the creation of molecular sensors. The boronic acid group can form reversible esters with diol-containing molecules like sugars, while the triazole ring, often introduced via "click chemistry," can function as a linker or participate in dipole-dipole interactions within a biological target . This combination enables the construction of complex architectures for sensing and material science applications. The synthetic utility of this compound is also enhanced by its boronic acid functional group, which allows for further diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create biaryl structures . Note: This product is offered for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

[3-(triazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6,13-14H

InChI Key

SLLYLKICDPPOPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2N=CC=N2)(O)O

Origin of Product

United States

Preparation Methods

Metalation and Borylation of Haloaryl Precursors

A classical and widely used approach for synthesizing arylboronic acids involves the borylation of metalated intermediates derived from haloaryl compounds. The haloaryl precursor bearing a halogen at the 3-position of the phenyl ring is metalated using organolithium or Grignard reagents, followed by treatment with boron electrophiles such as trialkyl borates or boron halides to afford the boronic acid.

  • Step 1: Halogen–metal exchange or metal insertion to form aryllithium or arylmagnesium species.
  • Step 2: Quenching with a boron electrophile (e.g., trimethyl borate).
  • Step 3: Hydrolysis to yield the arylboronic acid.

This method can be adapted to substrates with directing metalation groups (DMGs) to achieve regioselective lithiation, enabling the synthesis of 3-substituted phenylboronic acids.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The triazole moiety in [3-(Triazol-2-yl)phenyl]boronic acid is typically introduced via the CuAAC "click" reaction, which efficiently couples azides and terminal alkynes under mild conditions.

  • Procedure: A phenylboronic acid derivative functionalized with an azide or alkyne is reacted with the complementary alkyne or azide in the presence of copper(II) sulfate and phenylboronic acid as a reducing agent.
  • Conditions: The reaction is commonly carried out in a water/isopropanol solvent mixture, often under microwave irradiation at 100 W and 125 °C for 10–15 minutes to accelerate the reaction.
  • Catalyst Role: Phenylboronic acid reduces Cu(II) to Cu(I), which catalyzes the cycloaddition to form the 1,2,3-triazole ring selectively.
  • Outcome: High yields of 1,4-disubstituted 1,2,3-triazoles are obtained, which can then be purified by column chromatography or crystallization.

This method is highly efficient and compatible with various functional groups, making it ideal for synthesizing triazole-substituted phenylboronic acids.

Palladium-Catalyzed Borylation (Hosomi–Miyaura Borylation)

Modern palladium-catalyzed borylation methods allow direct conversion of aryl halides to arylboronic acids using bis(pinacolato)diboron or other diboron reagents under mild conditions.

  • Catalyst: Palladium complexes (e.g., Pd(dppf)Cl2) facilitate the coupling.
  • Base: Potassium acetate or similar bases are used.
  • Solvent: Polar aprotic solvents such as DMF or dioxane.
  • Advantages: This method provides a straightforward route to functionalized boronic acids without the need for preformed organometallic reagents.
  • Application: The 3-halophenyl azide or alkyne precursors can be borylated to introduce the boronic acid functionality, which is subsequently converted to the triazole ring via CuAAC.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Metalation and Borylation Organolithium/Grignard, Boron electrophile Low temperature, inert atmosphere High regioselectivity with DMGs Sensitive to moisture and air
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuSO4, Phenylboronic acid (reducing agent) Water/iPrOH, microwave, 125 °C, 10-15 min Mild, efficient, high yield Requires azide/alkyne precursors
Palladium-Catalyzed Borylation Pd catalyst, Diboron reagent, Base 50-100 °C, polar aprotic solvent Mild, scalable, avoids organometallics Catalyst cost, sensitive to air/moisture
Directed Ortho-Lithiation and Borylation Directed group, n-BuLi, Boron electrophile Low temperature, inert atmosphere Regioselective, versatile Requires suitable directing group

Research Findings and Optimization Insights

  • pKa Tuning: Triazole-substituted phenylboronic acids exhibit a broad range of acid dissociation constants (pKa 5.98–10.0), which can be tuned by modifying substituents on the triazole or phenyl ring to optimize enzyme binding and pharmacokinetics.
  • Catalyst Role of Phenylboronic Acid: Phenylboronic acid acts as a reducing agent in CuAAC, facilitating Cu(II) to Cu(I) reduction, which is critical for catalysis.
  • Microwave Irradiation: Use of microwave irradiation significantly reduces reaction times from hours to minutes, enhancing throughput and yield.
  • Application in β-Lactamase Inhibition: The synthesized [3-(Triazol-2-yl)phenyl]boronic acid derivatives show promising inhibitory activity against KPC-2 carbapenemase, with low nanomolar Ki values, highlighting the relevance of precise synthetic control over substitution patterns.

Chemical Reactions Analysis

Types of Reactions

[3-(Triazol-2-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

[3-(Triazol-2-yl)phenyl]boronic acid is an organic compound with a triazole ring and a boronic acid functional group, possessing a molecular formula of C8H8BN3O2C_8H_8BN_3O_2. Its structure features a phenyl group with a triazole moiety at the meta position relative to the boronic acid group, giving it unique chemical properties valuable in various chemical and biological applications.

Applications

[3-(Triazol-2-yl)phenyl]boronic acid has found use in medicinal chemistry as a potential inhibitor of β-lactamases and in synthesizing complex compounds and materials.

Medicinal Chemistry

  • Antibacterial Activity [3-(Triazol-2-yl)phenyl]boronic acid exhibits biological activity, particularly as an inhibitor of bacterial enzymes. It has been studied as a potential lead compound against KPC-2 ( Klebsiella pneumoniae carbapenemase), an enzyme associated with antibiotic resistance. The compound's ability to inhibit this enzyme at nanomolar concentrations highlights its potential as an antibacterial agent.
  • β-Lactamase Inhibitor Boronic acid derivatives, including [3-(Triazol-2-yl)phenyl]boronic acid, are effective inhibitors of β-lactamases because they directly interact with the catalytic site of these enzymes . These compounds bind covalently and reversibly to serine residue S318, tyrosine residue Y150, and lysine residue K67 of class C β-lactamases, with the hydroxyl group of boronic acid responsible for this inhibitor-enzyme interaction . The triazole substituent is also used as a bioisostere of phenyl to facilitate the synthesis process and cell penetration .
  • Antimicrobial Activity and Binding Energies Boronic acids bearing a triazole moiety can penetrate E. coli DH10B and inhibit both P99 and PDC-3 in whole cell assays, with MICs lowered into the susceptible range .

Structural Analogs

Several compounds share structural similarities with [3-(Triazol-2-yl)phenyl]boronic acid:

Compound NameUnique Features
4-(1H-1,2,3-triazol-1-YL)phenylboronic acidSubstituted at the para position with a triazole; used in similar biological applications.
3-((1H-1,2,4-triazol-3-yl)carbamoyl)phenylboronic acidContains a carbamoyl group; offers different reactivity profiles.
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)-boronic acid MIDA esterMIDA ester enhances stability and solubility; useful in drug delivery systems.

Mechanism of Action

The mechanism of action of [3-(Triazol-2-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays .

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Table 1: Structural and Functional Comparison of Selected Boronic Acid Derivatives

Compound Name Structural Feature Key Activity/Application Reference
1-Amido-2-triazolylethaneboronic acid Triazole replaces phenyl in ethane linker β-lactamase inhibition (Ki ~ nM range; MIC improvement)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy substitution Fungal HDAC inhibition (IC₅₀: 1 µM)
Phenylboronic acid Simple phenyl group Diagnostic accuracy for KPC detection
(N-Phenylcarbazol-2-yl)boronic acid Carbazole substitution Ultralong RTP lifetime (3.5–4.4 s)
3-Formylphenylboronic acid Formyl substituent Schiff base synthesis; antifungal agents
Key Findings:
  • Triazole vs. Phenyl Substitution : Replacing phenyl with triazole in ethane-bridged boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) preserves inhibitory potency (Ki values) while enhancing microbiological activity (lower MICs) against β-lactamase-producing pathogens .
  • Substituent Position Effects : In photophysical applications, (N-phenylcarbazol-2-yl)boronic acid outperforms ortho-, meta-, and para-carbazolyl derivatives in achieving record-breaking room-temperature phosphorescence (RTP) lifetimes when grafted onto polyvinyl alcohol (PVA) .
  • Functional Group Impact: Methoxyethyl-phenoxy substituents in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid enable potent inhibition of fungal histone deacetylases (HDACs) at sub-micromolar concentrations, surpassing trichostatin A in efficacy .

Solubility and Stability

  • Solubility Challenges : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid exhibit precipitation in aqueous media (e.g., RPMI culture medium), limiting their utility in biological assays despite favorable in silico predictions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [3-(Triazol-2-yl)phenyl]boronic acid, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling, where a triazole-substituted aryl halide reacts with a boronic acid precursor. For example, 3-bromo-phenyltriazole derivatives can be coupled with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C . Optimization includes:

  • Using anhydrous solvents to minimize hydrolysis of intermediates.
  • Employing microwave-assisted synthesis to reduce reaction time and improve yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most effective for characterizing [3-(Triazol-2-yl)phenyl]boronic acid and verifying its purity?

  • Key Techniques :

  • LC-MS/MS : Quantifies impurities at ppm levels, validated per ICH guidelines (LOD: 0.1 ppm, LOQ: 0.3 ppm) using a C18 column and mobile phase of acetonitrile/0.1% formic acid .
  • ¹H/¹³C NMR : Confirms structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, boronic acid B-OH signals at δ 5–6 ppm).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on the stability of [3-(Triazol-2-yl)phenyl]boronic acid in aqueous vs. organic solvents?

  • Experimental Design :

  • Stability Studies : Conduct kinetic assays in buffered solutions (pH 4–10) and organic solvents (DMF, THF) at 25–60°C. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Control Variables : Use deuterated solvents for NMR tracking of boronic acid dimerization or hydrolysis.
  • Contradiction Resolution : Compare results with structurally analogous compounds (e.g., phenylboronic acids with electron-withdrawing groups) to identify substituent-specific trends .

Q. What methodologies are suitable for studying the electronic effects of the triazole moiety on the boronic acid group's reactivity in cross-coupling reactions?

  • Approaches :

  • DFT Calculations : Model electron density distribution using Gaussian09 (B3LYP/6-311++G(d,p)) to predict regioselectivity in Suzuki couplings .
  • Hammett Studies : Correlate substituent σ values (meta-triazole: σ ≈ 0.3) with reaction rates using aryl halide partners (e.g., 4-bromotoluene).
  • In Situ IR Spectroscopy : Track B–O bond vibrations (1350–1450 cm⁻¹) to assess boronic acid activation during catalysis.

Q. How can [3-(Triazol-2-yl)phenyl]boronic acid be integrated into fluorescent probes for biomolecular sensing, and what validation steps are critical?

  • Functionalization Strategy :

  • Conjugate the boronic acid to carbon dots via hydrothermal synthesis (180°C, 6 hours) using phenylboronic acid precursors .
  • Validate binding specificity via fluorescence quenching assays with diols (e.g., glucose, fructose) and competitive inhibitors (e.g., mannitol).
    • Validation :
  • Test selectivity in serum matrices spiked with interferents (e.g., ascorbic acid, uric acid).
  • Confirm reversibility by adjusting pH (boronate ester formation is pH-dependent).

Q. What statistical approaches are recommended when encountering discrepancies in catalytic activity data across studies using [3-(Triazol-2-yl)phenyl]boronic acid?

  • Data Reconciliation :

  • Perform multivariate analysis (ANOVA) to isolate variables (e.g., solvent polarity, catalyst loading).
  • Use Bland-Altman plots to assess inter-laboratory variability in activity measurements.
  • Cross-reference with crystallographic data (SHELX-refined structures) to rule out polymorphic effects .

Key Research Challenges

  • Contradictory Data : Conflicting reports on hydrolytic stability may arise from differences in solvent trace moisture content. Standardize protocols using Karl Fischer titration for solvent dryness certification.
  • Computational Limitations : DFT models often underestimate steric effects of the triazole ring; hybrid QM/MM approaches are recommended .

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